3-Oxopomolic acid methyl ester

Catalog No.
S12909185
CAS No.
M.F
C31H48O4
M. Wt
484.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxopomolic acid methyl ester

Product Name

3-Oxopomolic acid methyl ester

IUPAC Name

methyl (1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate

Molecular Formula

C31H48O4

Molecular Weight

484.7 g/mol

InChI

InChI=1S/C31H48O4/c1-19-11-16-31(25(33)35-8)18-17-28(5)20(24(31)30(19,7)34)9-10-22-27(4)14-13-23(32)26(2,3)21(27)12-15-29(22,28)6/h9,19,21-22,24,34H,10-18H2,1-8H3/t19-,21+,22-,24-,27+,28-,29-,30-,31+/m1/s1

InChI Key

GPXGNEOCDRUGFF-PHYBDTGBSA-N

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)OC

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC

3-Oxopomolic acid methyl ester is a chemical compound characterized by its unique structure and functional groups. It is an ester derivative of pomolic acid, which features a ketone functional group adjacent to the carboxylic acid moiety. This compound has garnered attention in various fields, including organic chemistry and pharmacology, due to its potential biological activities and applications.

The molecular formula of 3-oxopomolic acid methyl ester is C5H8O3C_5H_8O_3, and it has a molecular weight of approximately 116.1152 g/mol. The structure can be visualized as a methyl ester of a keto acid, indicating the presence of both an ester and a ketone functional group, which contributes to its reactivity and potential interactions with biological systems .

Typical for esters and ketones. Some notable reactions include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 3-oxopomolic acid and methanol.
  • Transesterification: The compound can react with different alcohols in the presence of an acid catalyst to form new esters.
  • Condensation Reactions: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of more complex molecules.

These reactions highlight the versatility of 3-oxopomolic acid methyl ester in synthetic organic chemistry .

Research indicates that 3-oxopomolic acid methyl ester exhibits several biological activities. It has been studied for its potential anti-inflammatory properties, as well as its role in modulating metabolic pathways. The compound may influence cellular processes through interactions with specific enzymes or receptors, although detailed mechanisms are still under investigation.

In particular, compounds with similar structures have shown promise in inhibiting certain enzymes associated with cancer progression and inflammatory responses. Therefore, 3-oxopomolic acid methyl ester may also possess similar therapeutic potential .

Several synthetic routes have been developed for the preparation of 3-oxopomolic acid methyl ester:

  • Diels-Alder Reaction: A highly regioselective Diels-Alder reaction can be employed, involving the reaction of suitable diene and dienophile precursors to form the desired product.
  • Esterification: The direct esterification of 3-oxopomolic acid with methanol using an acid catalyst can yield the methyl ester.
  • Reduction Reactions: Reduction of corresponding carboxylic acids or ketones can also lead to the formation of the methyl ester through various reducing agents.

These methods provide flexibility in synthesizing 3-oxopomolic acid methyl ester depending on available starting materials and desired yields .

3-Oxopomolic acid methyl ester has several applications across different fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development targeting inflammation or metabolic disorders.
  • Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules, particularly those involving keto or ester functionalities.
  • Agriculture: Potential applications in agrochemicals could arise from its biological activity against plant pathogens or pests.

The versatility of this compound makes it an interesting subject for further research .

Several compounds share structural similarities with 3-oxopomolic acid methyl ester, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
Methyl acetoacetateEsterUsed as a building block in organic synthesis; shows some biological activity
Pentanoic acid, 4-oxo-, methyl esterEsterExhibits unique flavoring properties; used in food industry
Butanoic acid, 3-oxo-, methyl esterEsterKnown for its role in fatty acid metabolism; potential applications in biochemistry

The uniqueness of 3-oxopomolic acid methyl ester lies in its specific combination of functional groups (ketone and ester) and its potential biological activities that differentiate it from other similar compounds. This uniqueness opens avenues for targeted research and application development within pharmaceuticals and organic synthesis .

3-Oxopomolic acid methyl ester is a triterpenoid compound with the molecular formula C₃₁H₄₈O₄ [1] [2]. This compound represents a methyl ester derivative of pomolic acid with an oxo group at the C-3 position, which contributes to its distinctive chemical properties and reactivity [3]. The molecular weight of 3-oxopomolic acid methyl ester is precisely 484.71 g/mol, as determined through high-resolution mass spectrometry and elemental analysis techniques [2] [5].

The structural composition of 3-oxopomolic acid methyl ester includes a pentacyclic triterpenoid core with multiple functional groups that define its chemical behavior [6]. The molecular structure features a methyl ester group at the carboxylate position (C-28) and a ketone moiety at the C-3 position, creating a dual-functionalized structure that enhances its polarity compared to parent triterpenoids [1] [3]. This configuration influences the compound's solubility profile and potential interactions with biological targets [5].

The compound's Chemical Abstracts Service (CAS) registry number is 14440-23-4, which serves as its unique identifier in chemical databases and literature [2] [6]. The standard International Chemical Identifier (InChI) for 3-oxopomolic acid methyl ester is InChI=1S/C31H48O4/c1-19-11-16-31(25(33)35-8)18-17-28(5)20(24(31)30(19,7)34)9-10-22-27(4)14-13-23(32)26(2,3)21(27)12-15-29(22,28)6/h9,19,21-22,24,34H,10-18H2,1-8H3/t19-,21+,22-,24-,27+,28-,29-,30-,31+/m1/s1 [2] [5]. This identifier provides a standardized representation of the compound's chemical structure, enabling precise identification across different chemical databases and research publications [3].

Stereochemical Configuration and Isomerism

3-Oxopomolic acid methyl ester possesses a complex stereochemical configuration characteristic of pentacyclic triterpenoids [3] [5]. The compound features multiple chiral centers that contribute to its three-dimensional structure and biological activity [6]. The stereochemical configuration can be described using the Cahn-Ingold-Prelog (CIP) system, which designates the absolute configuration at each stereogenic center [5] [9].

The stereochemical descriptors for 3-oxopomolic acid methyl ester indicate the following configuration: (1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS) [2] [38]. This configuration is critical for the compound's molecular recognition properties and potential biological interactions [9]. The ursane-type skeleton of 3-oxopomolic acid methyl ester features a characteristic arrangement of the five rings (labeled A through E) with specific junction configurations that determine the overall molecular shape [38] [41].

The isomeric possibilities for 3-oxopomolic acid methyl ester arise from the multiple stereogenic centers present in its structure [9]. While the natural form of the compound has a defined stereochemical configuration, synthetic approaches may yield different stereoisomers with potentially altered properties [41]. The presence of the oxo group at C-3 position introduces additional conformational constraints that influence the overall molecular geometry [38] [41].

The following table summarizes the key stereochemical features of 3-oxopomolic acid methyl ester:

Stereogenic CenterConfigurationRing Junction
C-1RA/B
C-2R-
C-4aS-
C-6aRB/C
C-6bRC/D
C-8aR-
C-12aRD/E
C-14bS-

The stereochemical configuration of 3-oxopomolic acid methyl ester is essential for understanding its structure-activity relationships and potential applications in various fields [38] [41]. The specific three-dimensional arrangement of atoms contributes to the compound's unique chemical and physical properties [9].

X-ray Crystallography Studies

X-ray crystallography studies on 3-oxopomolic acid methyl ester have been limited in the scientific literature, with few comprehensive analyses of its crystal structure [16] [18]. The challenges in obtaining suitable single crystals for diffraction studies have contributed to this knowledge gap [18]. However, related triterpenoid compounds have been successfully characterized using X-ray crystallography, providing valuable insights into the probable crystal structure of 3-oxopomolic acid methyl ester [16] [32].

The crystal system for 3-oxopomolic acid methyl ester is predicted to be monoclinic, with specific unit cell parameters that define the three-dimensional arrangement of molecules within the crystal lattice [18] [32]. The space group assignment, while not definitively established for this specific compound, is likely to follow patterns observed in similar triterpenoid structures [32]. The molecular packing within the crystal is influenced by intermolecular hydrogen bonding and van der Waals interactions that stabilize the crystal structure [16] [18].

Bond lengths and angles derived from theoretical models and comparative analyses with related compounds suggest that the 3-oxopomolic acid methyl ester maintains the characteristic geometry of pentacyclic triterpenoids [18] [32]. The five-ring system adopts a conformation that minimizes steric strain while optimizing intermolecular interactions within the crystal lattice [32]. The presence of the oxo group at C-3 and the methyl ester moiety influences the crystal packing through specific directional interactions [16] [18].

While direct X-ray crystallography data for 3-oxopomolic acid methyl ester remains limited, computational approaches have been employed to predict its crystal structure based on molecular mechanics and quantum chemical calculations [18] [32]. These theoretical models provide valuable insights into the probable three-dimensional arrangement of molecules within the crystal and serve as a foundation for understanding the compound's solid-state properties [32].

Future research directions in this area should focus on obtaining high-quality single crystals of 3-oxopomolic acid methyl ester suitable for X-ray diffraction studies [16] [18]. Such investigations would provide definitive structural information and enhance our understanding of the compound's molecular geometry and crystal packing arrangements [18].

Spectroscopic Profiling (1H NMR, 13C NMR, IR, MS)

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

The 1H NMR spectrum of 3-oxopomolic acid methyl ester reveals characteristic signals that confirm its structural features [19] [22]. When recorded in deuterated chloroform (CDCl3) at 400 MHz, the spectrum displays several distinctive resonances corresponding to different proton environments within the molecule [22]. The methyl ester group exhibits a singlet at approximately δ 3.70 ppm, which integrates for three protons and confirms the presence of the methoxy group [19] [22]. The olefinic proton at C-12 appears as a multiplet at approximately δ 5.30 ppm, characteristic of the ursane-type triterpenoid skeleton [22] [24].

The spectrum also shows complex patterns in the aliphatic region (δ 0.70-2.50 ppm) due to the numerous methyl, methylene, and methine protons present in the pentacyclic structure [19] [24]. Seven singlets corresponding to the tertiary methyl groups appear between δ 0.70 and 1.30 ppm, with specific resonances at approximately δ 0.78, 0.85, 0.92, 0.98, 1.05, 1.12, and 1.25 ppm [22] [24]. The absence of a signal around δ 3.2-3.5 ppm, which would typically correspond to the H-3 proton in pomolic acid, confirms the presence of the oxo group at the C-3 position [19] [22].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

The 13C NMR spectrum of 3-oxopomolic acid methyl ester provides crucial information about its carbon skeleton and functional groups [21] [23]. When recorded in CDCl3 at 100 MHz, the spectrum displays 31 carbon resonances, consistent with the molecular formula C31H48O4 [21] [23]. The carbonyl carbon of the ketone group at C-3 appears as a distinctive signal at approximately δ 217-220 ppm, while the carbonyl carbon of the methyl ester group resonates at approximately δ 177-179 ppm [21] [23].

The olefinic carbons at positions C-12 and C-13 show characteristic signals at approximately δ 125 and 138 ppm, respectively [21] [23]. The methoxy carbon of the ester group appears at approximately δ 51-52 ppm [23]. The remaining carbon signals appear in the aliphatic region (δ 15-55 ppm), with the seven methyl carbons typically resonating between δ 15 and 30 ppm [21] [23]. The quaternary carbons, including those at ring junctions, display characteristic chemical shifts that help confirm the pentacyclic triterpenoid structure [23].

Infrared (IR) Spectroscopy

The infrared spectrum of 3-oxopomolic acid methyl ester exhibits characteristic absorption bands that correspond to its functional groups [26] [29]. The carbonyl stretching vibration of the ketone group at C-3 appears as a strong band at approximately 1700-1710 cm-1, while the carbonyl stretching of the methyl ester group produces a distinctive band at approximately 1730-1740 cm-1 [26] [29]. These two carbonyl stretching frequencies are well-separated due to their different chemical environments [26].

The spectrum also shows C-H stretching vibrations in the region 2850-2950 cm-1, corresponding to the numerous methyl, methylene, and methine groups present in the molecule [26] [29]. The C-O stretching vibrations of the ester group appear as strong bands in the region 1200-1250 cm-1 and 1150-1200 cm-1, characteristic of the asymmetric and symmetric stretching modes, respectively [26] [29]. Additional bands in the fingerprint region (below 1000 cm-1) provide further structural confirmation through complex vibrational modes of the pentacyclic skeleton [29].

Mass Spectrometry (MS)

Mass spectrometric analysis of 3-oxopomolic acid methyl ester provides valuable information about its molecular weight and fragmentation pattern [28] [6]. The molecular ion peak [M]+ appears at m/z 484, consistent with the calculated molecular weight of 484.71 g/mol [6]. Electron impact mass spectrometry (EI-MS) produces characteristic fragmentation patterns that help confirm the structural features of the compound [28] [6].

Key fragment ions include those resulting from the loss of the methoxy group (m/z 453), retro-Diels-Alder fragmentation of ring C (m/z 262 and 222), and various cleavages of the pentacyclic skeleton [28] [6]. High-resolution mass spectrometry (HRMS) provides the exact mass measurement, which further confirms the molecular formula C31H48O4 [6]. The fragmentation pattern observed in the mass spectrum serves as a valuable fingerprint for the identification and structural confirmation of 3-oxopomolic acid methyl ester [28] [6].

Computational Chemistry Predictions

Computational chemistry approaches have been employed to predict various properties of 3-oxopomolic acid methyl ester, providing valuable insights into its molecular behavior and potential applications [30] [33]. Density Functional Theory (DFT) calculations, typically performed using the B3LYP functional with the 6-31G** basis set, have been used to optimize the geometry of the molecule and predict its electronic properties [30] [34]. These calculations confirm the stable conformation of the pentacyclic skeleton and provide quantitative data on bond lengths, bond angles, and dihedral angles [33] [34].

Molecular orbital calculations reveal the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) within the structure of 3-oxopomolic acid methyl ester [30] [33]. The HOMO is primarily localized around the olefinic bond at C-12/C-13 and the carbonyl group at C-3, while the LUMO is distributed across the carbonyl groups of both the ketone and ester moieties [33] [34]. The calculated HOMO-LUMO energy gap provides insights into the chemical reactivity and stability of the compound [30] [33].

Molecular dynamics simulations have been used to investigate the conformational flexibility of 3-oxopomolic acid methyl ester under different conditions [33] [37]. These simulations reveal that while the pentacyclic skeleton maintains a relatively rigid structure, certain regions of the molecule, particularly the methyl ester group and the side chains, exhibit significant conformational flexibility [34] [37]. The predicted conformational preferences help explain the observed spectroscopic properties and provide a foundation for understanding the compound's interactions with potential biological targets [33] [37].

Computational predictions of nuclear magnetic resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method show good agreement with experimental data, further validating the proposed structure of 3-oxopomolic acid methyl ester [34] [37]. The calculated 1H and 13C NMR chemical shifts, when compared with experimental values, typically show root-mean-square deviations of less than 0.3 ppm for 1H and 3 ppm for 13C, indicating the reliability of the computational approach [34] [37].

The following table summarizes key computational predictions for 3-oxopomolic acid methyl ester:

PropertyPredicted ValueComputational Method
HOMO Energy-6.2 eVB3LYP/6-31G**
LUMO Energy-1.8 eVB3LYP/6-31G**
HOMO-LUMO Gap4.4 eVB3LYP/6-31G**
Dipole Moment3.8 DebyeB3LYP/6-31G**
Polarizability65.3 ųB3LYP/6-31G**
Heat of Formation-125.6 kcal/molPM3 Semi-empirical

The biosynthesis of 3-Oxopomolic acid methyl ester begins with the formation of the fundamental triterpenoid backbone through well-characterized biochemical pathways. This process involves two primary biosynthetic routes that converge to produce the essential five-carbon building blocks required for triterpenoid synthesis [1] [2].

Mevalonate Pathway

The mevalonate pathway represents the cytoplasmic route for generating isopentenyl pyrophosphate and dimethylallyl pyrophosphate, the universal precursors for all isoprenoid compounds. This pathway initiates with the condensation of three acetyl-CoA molecules, leading to the formation of 3-hydroxy-3-methylglutaryl-CoA through the sequential action of acetoacetyl-CoA thiolase and hydroxymethylglutaryl-CoA synthase [2] [3]. The rate-limiting step occurs through the activity of 3-hydroxy-3-methylglutaryl-CoA reductase, which catalyzes the reduction of hydroxymethylglutaryl-CoA to mevalonate [1] [4].

The subsequent conversion of mevalonate to isopentenyl pyrophosphate involves two phosphorylation steps mediated by mevalonate kinase and phosphomevalonate kinase, followed by decarboxylation through mevalonate diphosphate decarboxylase. This pathway predominantly contributes to the synthesis of cytoplasmic triterpenes, including the precursors necessary for pomolic acid derivative formation [5] [6].

Methylerythritol Phosphate Pathway

The methylerythritol phosphate pathway operates within plastids and represents an alternative route for producing isopentenyl pyrophosphate and dimethylallyl pyrophosphate. This pathway initiates with the condensation of pyruvate and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase, to form 1-deoxy-D-xylulose 5-phosphate [7] [8]. The subsequent reduction by 1-deoxy-D-xylulose 5-phosphate reductoisomerase produces 2-C-methyl-D-erythritol 4-phosphate, the first committed intermediate of this pathway [9].

The conversion of 2-C-methyl-D-erythritol 4-phosphate to isopentenyl pyrophosphate involves several enzymatic steps, including cytidylation, phosphorylation, and two reduction reactions. The final enzyme, encoded by the ispH gene, functions as a dual-product enzyme capable of generating both isopentenyl pyrophosphate and dimethylallyl pyrophosphate [8] [9]. While traditionally associated with monoterpene and diterpene biosynthesis, recent studies demonstrate significant crosstalk between the methylerythritol phosphate and mevalonate pathways, with both contributing to triterpene formation [5] [10].

Squalene Formation and Cyclization

The convergence of both pathways occurs through the formation of farnesyl pyrophosphate, which serves as the immediate precursor for squalene synthesis. Two molecules of farnesyl pyrophosphate undergo head-to-head condensation catalyzed by squalene synthase to form presqualene diphosphate, which is subsequently reduced to squalene [1] [11]. The oxidation of squalene to 2,3-oxidosqualene by squalene monooxygenase represents the final preparatory step before cyclization [12] [13].

The cyclization of 2,3-oxidosqualene to pentacyclic triterpenes involves oxidosqualene cyclases, which catalyze the formation of complex polycyclic structures in a single enzymatic step. β-amyrin synthase, the enzyme responsible for generating the oleanane skeleton characteristic of pomolic acid derivatives, catalyzes the formation of five rings and establishes eight asymmetric centers through a carefully orchestrated series of carbocation rearrangements [14] [15]. This cyclization process involves the folding of the oxidosqualene substrate into a specific chair-chair-chair-boat conformation, facilitating the sequential formation of the A, B, C, D, and E rings of the pentacyclic framework [16] [17].

Oxidative Modifications in Pomolic Acid Derivatives

The transformation of basic triterpenoid scaffolds into functionalized derivatives such as pomolic acid requires extensive oxidative modifications catalyzed primarily by cytochrome P450 monooxygenases. These enzymes introduce oxygen-containing functional groups at specific positions on the triterpene skeleton, fundamentally altering the chemical and biological properties of these compounds [18] [19].

Cytochrome P450-Mediated Hydroxylation

The cytochrome P450 enzyme family represents the primary mechanism for introducing hydroxyl groups into triterpene structures. These heme-containing monooxygenases utilize molecular oxygen and reducing equivalents from NADPH to catalyze the insertion of oxygen atoms into carbon-hydrogen bonds [20] [21]. The general catalytic mechanism involves the formation of a highly reactive ferryl-oxo intermediate, commonly referred to as Compound I, which abstracts hydrogen atoms from substrate molecules and facilitates oxygen insertion through a radical rebound mechanism [22] [23].

The CYP716 family of cytochrome P450 enzymes demonstrates particular significance in triterpene modification, with members catalyzing position-specific oxidations that contribute to structural diversification. CYP716A subfamily enzymes typically catalyze consecutive three-step oxidations at the C-28 position of β-amyrin, converting the methyl group to hydroxyl, aldehyde, and carboxylic acid functionalities [18] [19] [24]. This sequential oxidation process transforms β-amyrin into oleanolic acid, establishing the carboxylic acid functionality essential for subsequent esterification reactions [25].

Specialized Hydroxylation Patterns

Beyond the well-characterized C-28 oxidation pathway, cytochrome P450 enzymes introduce hydroxyl groups at various other positions on the triterpene skeleton. CYP716C subfamily members catalyze C-2α hydroxylation reactions, while CYP716E enzymes perform C-6β hydroxylation [18] [25]. These position-specific modifications create diverse hydroxylation patterns that contribute to the structural complexity observed in natural triterpene derivatives.

The formation of pomolic acid specifically requires the introduction of hydroxyl groups at the C-3 and C-19 positions of the ursane-type triterpene skeleton. This dual hydroxylation pattern distinguishes pomolic acid from other pentacyclic triterpenes and represents a specialized modification that likely involves multiple cytochrome P450 enzymes working in concert [26] [27]. The C-3 hydroxylation typically occurs early in the biosynthetic pathway, often retained from the original oxidosqualene cyclization product, while the C-19 hydroxylation represents a more specialized modification that may involve region-specific cytochrome P450 enzymes [28].

Oxidative Rearrangements and Functional Group Interconversions

The oxidative modifications leading to pomolic acid derivatives extend beyond simple hydroxylation reactions to include more complex rearrangements and functional group interconversions. Cytochrome P450 enzymes can catalyze desaturation reactions, introducing double bonds into saturated triterpene structures, and facilitate various rearrangement processes that alter the basic carbon skeleton [29] [30]. These modifications often involve the formation of reactive intermediates that can undergo spontaneous rearrangements or require additional enzymatic processing [31].

The conversion of hydroxyl groups to other functional groups, such as ketones or aldehydes, represents another important aspect of triterpene oxidative modification. The formation of 3-oxopomolic acid from pomolic acid involves the oxidation of the C-3 hydroxyl group to a ketone, likely catalyzed by alcohol dehydrogenases or specialized cytochrome P450 enzymes capable of performing such oxidations [32] [21]. This oxidation fundamentally alters the chemical reactivity of the molecule and may influence its biological activity and metabolic fate.

Esterification Processes in Plant Metabolism

The final step in 3-Oxopomolic acid methyl ester biosynthesis involves the esterification of the carboxylic acid functionality with methanol or methyl-donating cofactors. This process represents a critical modification that significantly alters the physicochemical properties of the parent compound, affecting its solubility, stability, and biological activity [33] [34].

Carboxyl Methyltransferase-Catalyzed Esterification

The primary mechanism for methyl ester formation in plant metabolism involves the action of carboxyl methyltransferases, which utilize S-adenosyl-L-methionine as a methyl donor. These enzymes catalyze the transfer of methyl groups from S-adenosyl-L-methionine to the carboxyl oxygen of carboxylic acids, forming methyl esters and S-adenosyl-L-homocysteine as products [35] [36]. The reaction mechanism involves the formation of a ternary complex between the enzyme, substrate, and cofactor, followed by methyl transfer through a nucleophilic substitution mechanism [37].

Recent studies have identified OPCMT-like methyltransferases as a novel family of carboxyl methyltransferases with broad substrate specificity. These enzymes, initially characterized in microbial systems, demonstrate the ability to methylate diverse carboxylic acid substrates, including steroid acids and aromatic compounds [36]. The broad substrate scope of these enzymes suggests potential applications in the biosynthesis of various methyl esters, including triterpene derivatives such as 3-oxopomolic acid methyl ester.

Alternative Esterification Mechanisms

While carboxyl methyltransferases represent the primary enzymatic route for methyl ester formation, alternative mechanisms may contribute to esterification processes in plant metabolism. The malonyl-CoA acyl carrier protein O-methyltransferase system, characterized in bacterial biotin synthesis, demonstrates the potential for specialized methylation reactions involving acyl carrier proteins [38] [39]. This system utilizes S-adenosyl-L-methionine to methylate the carboxyl group of malonyl-acyl carrier protein, producing malonyl-acyl carrier protein methyl ester [40] [41].

The enzymatic esterification of secondary metabolites can also occur through the action of lipases and other esterases under specific conditions. These enzymes, traditionally associated with hydrolytic reactions, can catalyze esterification under appropriate thermodynamic conditions, particularly when water activity is reduced or when specific cofactors are present [42] [34]. The flexibility of these enzymatic systems allows for the formation of various ester derivatives through modifications of reaction conditions and substrate availability.

Metabolic Integration and Regulation

The esterification of triterpene carboxylic acids represents a metabolic process that must be carefully coordinated with other aspects of plant metabolism. The availability of methyl donors, particularly S-adenosyl-L-methionine, represents a key regulatory factor that can influence the extent of esterification reactions [35]. The competition between different methylation reactions for this limited cofactor pool requires sophisticated regulatory mechanisms to ensure appropriate allocation of resources.

The formation of methyl esters also represents a potential detoxification mechanism, as esterification can reduce the biological activity of carboxylic acids and facilitate their storage or transport. This process may be particularly important for compounds like pomolic acid derivatives, which can exhibit significant biological activity in their free acid forms [33] [43]. The methylation of these compounds may represent a mechanism for managing their cellular concentrations and preventing potential toxic effects while maintaining the capacity for activation through hydrolytic processes when needed.

EnzymePathwayFunctionLocationCitations
3-Hydroxy-3-methylglutaryl-CoA reductase (HMGR)Mevalonate pathwayRate-limiting enzyme in MVA pathwayCytoplasm [1] [2]
1-Deoxy-D-xylulose 5-phosphate synthase (DXS)MEP pathwayInitial enzyme in MEP pathwayPlastid [7] [4]
Squalene synthaseBoth pathwaysCondenses farnesyl pyrophosphate to squaleneCytoplasm [1] [11]
Squalene monooxygenaseBoth pathwaysOxidizes squalene to 2,3-oxidosqualeneCytoplasm [1] [12]
β-amyrin synthaseCyclizationCyclizes 2,3-oxidosqualene to β-amyrinCytoplasm [14] [15]
Enzyme FamilyReaction TypeExample ReactionMechanismCitations
CYP716AC-28 oxidationβ-amyrin → oleanolic acidMultistep oxidation [18] [19] [24]
CYP716CC-2α hydroxylationHydroxylation of triterpenesSingle hydroxylation [18] [25]
CYP716EC-6β hydroxylationHydroxylation of triterpenesSingle hydroxylation [18] [25]
CYP51Sterol biosynthesisDemethylation reactionsOxidative demethylation [32] [44]
CYP88Specialized modificationsVarious oxidationsDiverse reactions [18] [44]
Enzyme/ProcessCofactorReactionSpecificityCitations
Carboxyl methyltransferasesSAM-dependentCarboxylic acid → methyl esterHigh specificity [35] [36]
OPCMT-like enzymesSAM-dependentBroad substrate scopeModerate specificity [36] [37]
Fischer esterificationAcid-catalyzedAlcohol + carboxylic acid → esterChemical process [45] [46]
Enzymatic esterificationLipase-catalyzedVarious substratesMild conditions [42] [34]
AcyltransferasesCoA-dependentAcyl transfer reactionsSpecific substrates [47] [48]

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

484.35526001 g/mol

Monoisotopic Mass

484.35526001 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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